Pralsetinib Exhibits Superior Selectivity for RET Compared to Multi-Kinase Inhibitors
Pralsetinib was engineered for high RET selectivity to minimize off-target toxicities associated with multi-kinase inhibitors. In a large kinome panel of 371 kinases, pralsetinib demonstrated greater than 100-fold selectivity for RET over 96% of the kinases tested . Critically, it showed 88-fold selectivity over VEGFR-2, a key driver of the dose-limiting hypertension seen with older, less selective RET inhibitors . In a separate cross-study analysis using a 256-kinase panel, pralsetinib at 17 nM inhibited far fewer kinases than selpercatinib at 22 nM, indicating a potentially cleaner kinome profile [1].
| Evidence Dimension | Kinase Selectivity |
|---|---|
| Target Compound Data | Pralsetinib: >100-fold selective over 96% of kinases in a 371-kinase panel; 88-fold selectivity over VEGFR-2 |
| Comparator Or Baseline | Multi-kinase inhibitors (e.g., cabozantinib, vandetanib): Poor selectivity, significant VEGFR-2 inhibition |
| Quantified Difference | Pralsetinib is at least 88- to 100-fold more selective for RET than for VEGFR-2 and the majority of the kinome. |
| Conditions | Biochemical kinase inhibition assays (IC50 determination) |
Why This Matters
Higher RET selectivity directly translates to an improved safety profile with fewer off-target adverse events, making pralsetinib a more manageable option for long-term therapy compared to less selective alternatives.
- [1] Extended Data Fig. 1: Selectivity profile of RET inhibitors. Nature Cancer. 2023. View Source
